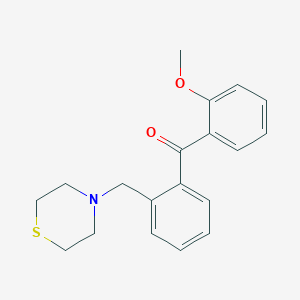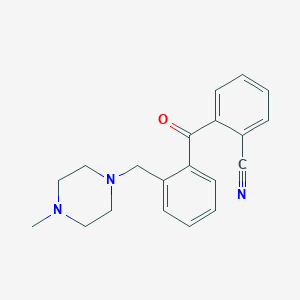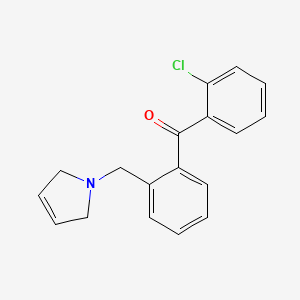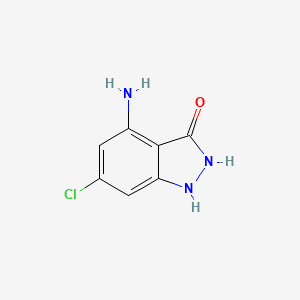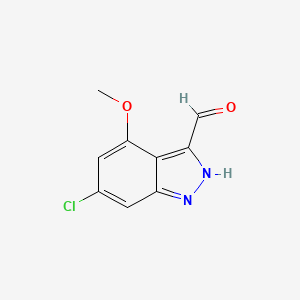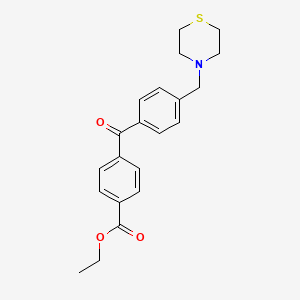
4-Carboethoxy-4'-thiomorpholinomethyl benzophenone
Descripción general
Descripción
“4-Carboethoxy-4’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C21H23NO3S . It has a molecular weight of 369.48 . The IUPAC name for this compound is ethyl 4- [4- (4-thiomorpholinylmethyl)benzoyl]benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO3S/c1-2-25-21(24)19-9-7-18(8-10-19)20(23)17-5-3-16(4-6-17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has explored the synthesis of novel benzophenone derivatives with potential anticancer properties. For instance, morpholino and thiomorpholino benzophenones have exhibited potent cytotoxic activity against murine leukemia and human lung carcinoma cells in vitro. These compounds, when administered to mice, showed significant antitumor activity against malignant ascites caused by the inoculation of leukemia cells, highlighting their therapeutic potential (Kumazawa et al., 1997).
Photochemistry and Material Science Applications
Benzophenone derivatives are pivotal in photochemistry, offering insights into light-induced covalent bond formation processes. These compounds, upon excitation, can form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, leading to covalent C-C bond formation. This property is exploited in various applications, including ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The unique photochemical properties of benzophenones, such as low reactivity towards water and stability under ambient light, make them valuable for biological chemistry and material science (Dormán et al., 2016).
Antiproliferative and Anti-mitogenic Activities
A series of novel benzophenone analogues have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Compounds with specific substitutions on the benzophenone ring demonstrated significant antiproliferative and anti-mitogenic activities, indicating their potential as cancer therapeutics. Further investigation into their mechanisms revealed that certain compounds could induce cell cycle arrest and apoptosis in cancer cells, providing valuable insights into the design of new anticancer agents (Al‐Ghorbani et al., 2017).
Environmental Impact and Degradation Studies
The environmental persistence and degradation pathways of benzophenone derivatives have also been studied, offering insights into their environmental impact. For example, the photochemistry of 4-chlorophenol derivatives on various supports revealed differences in degradation products and pathways depending on the substrate, highlighting the complex behavior of these compounds in the environment and the need for targeted studies to understand their ecological impacts (Da Silva et al., 2003).
Propiedades
IUPAC Name |
ethyl 4-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-9-7-18(8-10-19)20(23)17-5-3-16(4-6-17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGICDPPNSPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642908 | |
| Record name | Ethyl 4-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-53-1 | |
| Record name | Ethyl 4-[4-(4-thiomorpholinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)
![2,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613893.png)
